Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
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Description
Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C23H24N2O7 and its molecular weight is 440.452. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a core structure in this compound, have been used in the treatment of various diseases such as cancer or psoriasis . They have also emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Mode of Action
It is suggested that benzofurans interact with their target biomolecules at sites with at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Biochemical Pathways
Benzofuran derivatives have a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Properties
IUPAC Name |
ethyl 4-[[2-[(2,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7/c1-4-31-20(27)12-11-19(26)25-21-15-7-5-6-8-17(15)32-22(21)23(28)24-16-10-9-14(29-2)13-18(16)30-3/h5-10,13H,4,11-12H2,1-3H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQHACIZSFBZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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